

Technical Guide: IR Spectrum Functional Group Analysis of Butyl 4-bromobutanoate

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Compound of Interest

Compound Name: *Butyl 4-bromobutanoate*

CAS No.: 3540-75-8

Cat. No.: B1332125

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Part 1: Executive Summary

Butyl 4-bromobutanoate (CAS: 5347-51-3 for n-butyl) is a bifunctional aliphatic ester widely utilized as an alkylating agent in pharmaceutical synthesis. Its structure comprises a butyl ester moiety and a terminal primary alkyl bromide, separated by a propyl linker.

This guide provides a definitive protocol for the structural confirmation of **Butyl 4-bromobutanoate** using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike simple alkanes, this molecule presents a "spectral competition" between the intense ester functionality and the weaker alkyl halide signals. The analysis below prioritizes the carbonyl anchor (

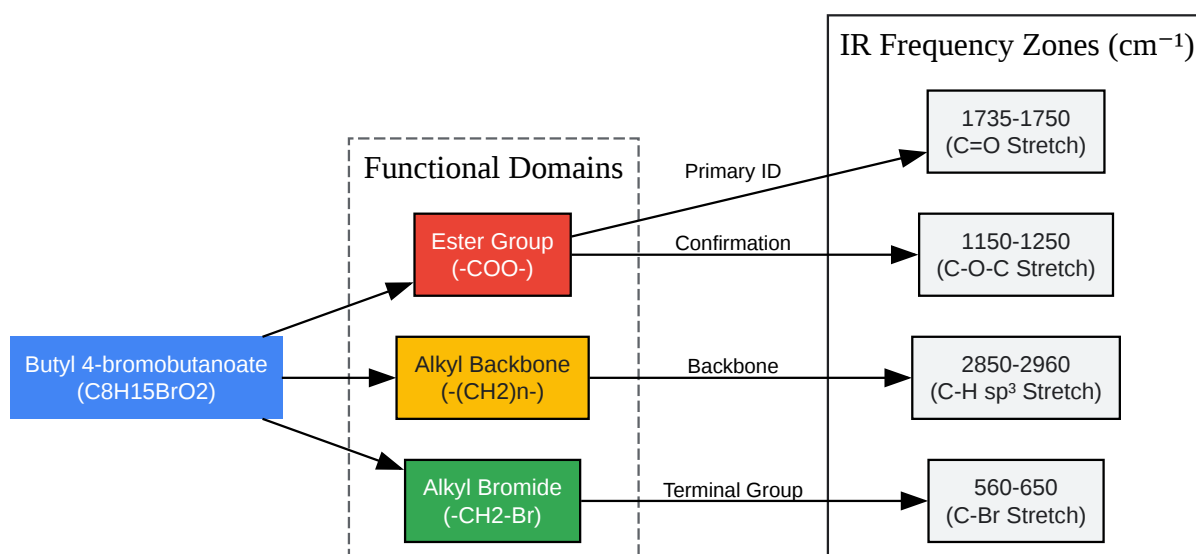
) for identification and the fingerprint region for halogen verification and purity analysis (specifically detecting hydrolysis to 4-bromobutanoic acid).

Part 2: Molecular Architecture & Vibrational Logic

Before analyzing the spectrum, we must map the molecular structure to expected vibrational modes. The molecule contains three distinct vibrational domains: the Ester Linkage, the Alkyl Chain, and the Terminal Halide.

Diagram 1: Structural-Vibrational Mapping

The following diagram correlates specific bonds in **Butyl 4-bromobutanoate** to their corresponding IR frequency zones.



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Caption: Figure 1. Mapping of **Butyl 4-bromobutanoate** functional domains to diagnostic IR frequency zones.

Part 3: Experimental Protocol (ATR-FTIR)

Because **Butyl 4-bromobutanoate** is a liquid at room temperature (Boiling Point ~100-110°C at reduced pressure), Attenuated Total Reflectance (ATR) is the preferred sampling method over traditional NaCl salt plates. ATR minimizes path length variation and prevents sample evaporation during scanning.

Standard Operating Procedure (SOP)

- Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability against potential hydrolysis byproducts (acids).

- Background Scan: Collect a 32-scan background of the ambient air to subtract atmospheric (2350 cm^{-1}) and vapor.
- Sample Application: Place 10–20 μL of neat **Butyl 4-bromobutanoate** directly onto the crystal center.
- Acquisition:
 - Resolution: 4 cm^{-1}
 - Scans: 16 to 32 (sufficient for liquid films).
 - Range: 4000–500 cm^{-1} . (Note: If using a ZnSe crystal, the cutoff is $\sim 600 \text{ cm}^{-1}$, which may obscure the C-Br stretch. Diamond/Extended range optics are required for $< 600 \text{ cm}^{-1}$ analysis).
- Cleaning: Clean crystal immediately with Isopropanol (IPA) to prevent cross-contamination.

Part 4: Spectral Analysis & Interpretation

The spectrum of **Butyl 4-bromobutanoate** is dominated by the ester functionality. The table below summarizes the critical peaks required for identification.

Table 1: Diagnostic IR Bands

Frequency (cm ⁻¹)	Intensity	Assignment	Vibrational Mode	Structural Insight
2960–2850	Medium-Strong	()	Stretching	Confirms saturated aliphatic chain. Absence of peaks >3000 cm ⁻¹ rules out alkenes/aromatics.
1735–1750	Very Strong		Stretching	The Anchor Peak. Characteristic of aliphatic esters. Differentiates from ketones (~1715) or conjugated esters (~1720).
1460–1470	Medium		Scissoring	Deformation of methylene groups in the butyl/propyl chains.
1350–1400	Medium		Bending	Characteristic of the terminal methyl group on the butyl ester chain.
1160–1250	Strong		Stretching	The "Ester Rule." Usually appears as a doublet or broad band. Confirms the

			carbonyl is part of an ester.
1000–1100	Medium	Stretching	Stretching of the C-O bond on the alkoxy (butyl) side.
720–730	Weak-Medium	Rocking	Indicates a long alkyl chain (). Confirms the butyl group presence.
560–650	Medium-Weak	Stretching	The Halide Fingerprint. Position depends on rotational conformers (gauche/trans).

Detailed Functional Group Analysis

1. The Carbonyl Region (1700–1750 cm⁻¹)

This is the primary validation zone. For **Butyl 4-bromobutanoate**, expect a sharp, intense singlet at 1735–1740 cm⁻¹.

- Expert Insight: If this peak shifts significantly lower (e.g., 1710 cm⁻¹) and broadens, it indicates the sample has hydrolyzed to 4-bromobutanoic acid. If it shifts to ~1770 cm⁻¹, it suggests the presence of a lactone (cyclization of the starting material), a common impurity in

-bromo esters.

2. The Fingerprint & Halide Region (1300–500 cm⁻¹)

While the C-H and C=O regions confirm the "skeleton," the fingerprint region confirms the specific identity.

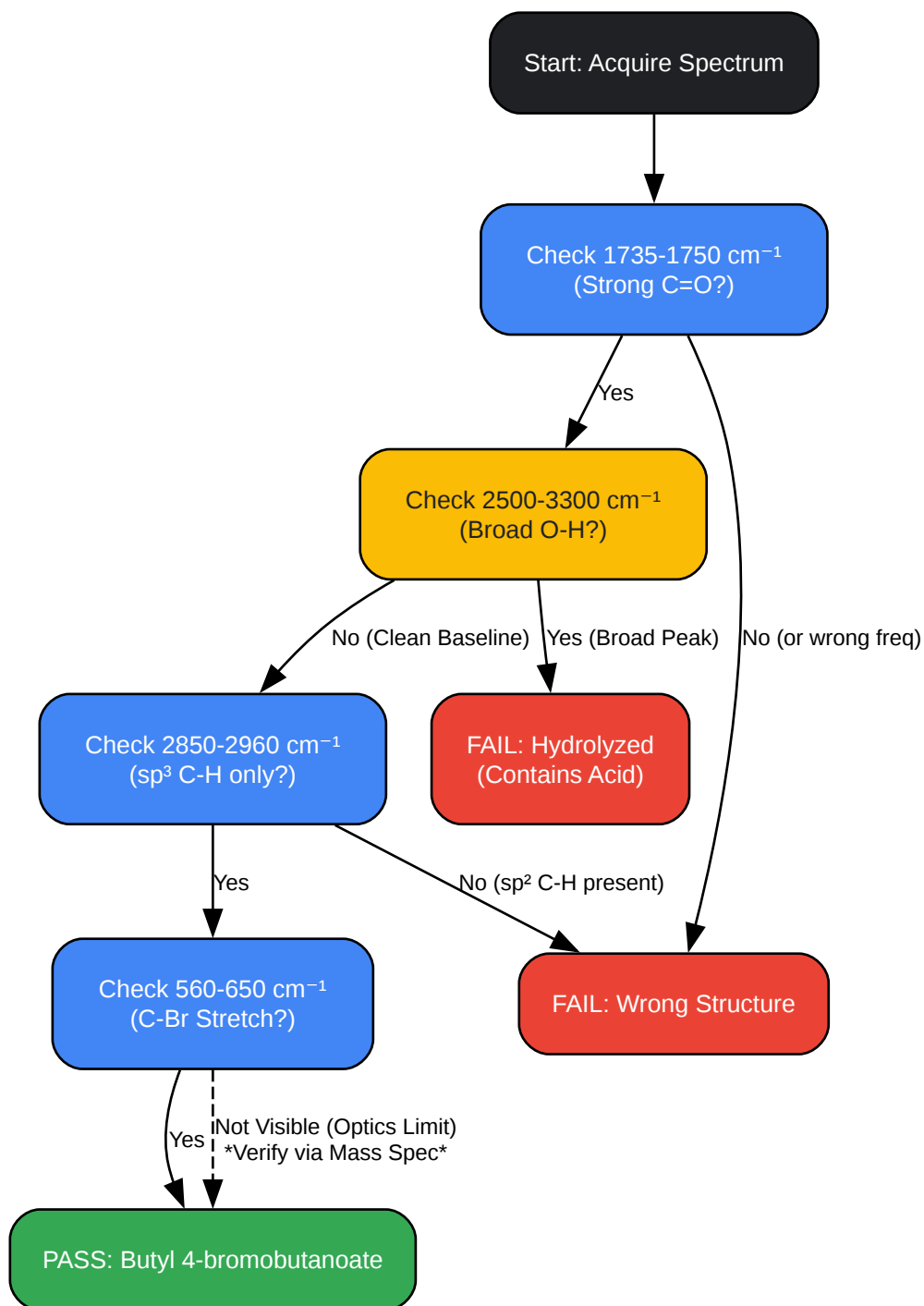
- The C-O-C Stretch: Look for two distinct bands in the 1000–1300 cm^{-1} range.^[1] The higher frequency band (1160–1250) corresponds to the acyl-oxygen stretch, while the lower (1000–1100) is the alkyl-oxygen stretch.
- The C-Br Stretch: This is the most difficult band to assign due to its low frequency and moderate intensity. In primary alkyl bromides like this, it appears between 560 and 650 cm^{-1} .
 - Note: Many standard benchtop FTIRs with ZnSe optics cut off at 600 cm^{-1} . If your spectrum is "flat" below 600, you cannot validate the C-Br bond directly. You must rely on the wagging vibration of the

group, often seen as a subtle band around 1200–1300 cm^{-1} (frequently overlapped by ester C-O bands).

Part 5: Decision Logic for Validation

To ensure scientific integrity, the analyst should follow a logic tree to confirm the molecule's identity and rule out common impurities (hydrolysis or cyclization).

Diagram 2: Analytical Workflow



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Caption: Figure 2. Step-by-step logic for validating **Butyl 4-bromobutanoate** and detecting acid impurities.

Part 6: Critical Distinctions (n-Butyl vs. t-Butyl)

While the prompt specifies "Butyl," researchers often encounter tert-**butyl 4-bromobutanoate**. The IR spectra are similar but distinguishable:

- n-Butyl (Linear): Shows a distinct methylene rocking peak at 720 cm^{-1} (requires linear carbons).
- tert-Butyl (Branched): The 720 cm^{-1} peak is absent. Instead, look for the "tert-butyl doublet" (skeletal vibrations) around 1365 cm^{-1} and 1390 cm^{-1} (split methyl bending).

References

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